MART-1(51-73) -

MART-1(51-73)

Catalog Number: EVT-243791
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanoma antigen recognized by T-cells 1; MART-1
Source and Classification

The MART-1 protein is encoded by the MART-1 gene, which is located on chromosome 2. The peptide sequence (51-73) has been identified as a major histocompatibility complex (MHC) class II-restricted epitope. Its classification falls under tumor-associated antigens, specifically those associated with melanoma. The recognition of this peptide by T cells is pivotal for developing immunotherapeutic strategies against melanoma .

Synthesis Analysis

Methods and Technical Details

The synthesis of MART-1(51-73) involves standard fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis techniques. The peptides are typically synthesized using automated synthesizers, ensuring high purity levels (>90%) as verified by analytical high-performance liquid chromatography (HPLC) and mass spectrometry (MS). The synthesized peptides are lyophilized and stored at low temperatures to maintain stability until they are needed for experimental use .

Synthesis Process

  1. Peptide Design: Based on the amino acid sequence derived from the MART-1 gene.
  2. Solid-phase Synthesis: Utilizing Fmoc chemistry to sequentially add amino acids to a resin-bound peptide chain.
  3. Purification: Post-synthesis purification through HPLC to achieve the desired purity.
  4. Characterization: Verification through mass spectrometry to confirm molecular weight and sequence integrity.
Molecular Structure Analysis

Structure and Data

The molecular structure of MART-1(51-73) can be represented as follows:

RNGYRALMDKSLHVGTQCALTRR\text{RNGYRALMDKSLHVGTQCALTRR}

This sequence contains several key structural features that facilitate its binding to MHC class II molecules, particularly HLA-DR4. The binding affinity of this peptide has been quantitatively assessed, with an IC50 value indicating its capacity to inhibit binding to MHC class II molecules, crucial for T cell activation .

Structural Data

  • Molecular Weight: Approximately 2,200 Da.
  • Amino Acid Composition: Rich in hydrophobic residues which may influence its conformation and interaction with MHC molecules.
Chemical Reactions Analysis

Reactions and Technical Details

MART-1(51-73) undergoes several critical reactions within the immune system:

  1. Binding to MHC Class II: The peptide binds to HLA-DR4 molecules on antigen-presenting cells (APCs), facilitating T cell receptor recognition.
  2. T Cell Activation: Once presented by APCs, CD4+ T cells are activated, leading to proliferation and cytokine production, notably interferon-gamma (IFN-γ), which enhances anti-tumor immunity .
Mechanism of Action

Process and Data

The mechanism of action for MART-1(51-73) involves several steps:

  1. Presentation: The peptide is processed and presented by MHC class II molecules on APCs.
  2. Recognition: CD4+ T cells recognize the peptide-MHC complex via their T cell receptors.
  3. Activation: This recognition leads to T cell activation, resulting in cytokine production and subsequent immune responses against melanoma cells .
  4. Immune Response Amplification: Activated T cells can proliferate and differentiate into effector cells capable of targeting tumor cells expressing MART-1.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder when lyophilized.
  • Solubility: Soluble in phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Peptide stability can vary based on storage conditions; generally stable at -20°C.
  • Purity: High purity (>90%) is essential for biological assays to ensure reproducibility in experimental results.
Applications

Scientific Uses

MART-1(51-73) has significant applications in cancer immunotherapy:

  1. Vaccine Development: Used in designing therapeutic vaccines aimed at eliciting robust immune responses against melanoma.
  2. Diagnostic Tools: Serves as a biomarker for monitoring immune responses in melanoma patients undergoing treatment.
  3. Research Applications: Utilized in studies investigating T cell responses and the mechanisms underlying tumor immunity .
Biological Context and Discovery of MART-1(51-73)

Melanoma Antigen MART-1: Gene Structure and Protein Function

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also termed Melan-A, is encoded by the MLANA gene located on chromosome 9p24.1. This gene produces a 118-amino acid transmembrane protein predominantly localized to the melanosome membrane within melanocytes and retinal pigment epithelium [3] [6]. Structurally, MART-1 features a small N-terminal domain, a single transmembrane helix, and a larger C-terminal domain oriented toward the melanosomal lumen. Its primary physiological role involves melanosome biogenesis and maturation through a tightly regulated partnership with the glycoprotein PMEL (also known as gp100 or SILV). MART-1 acts as a crucial stabilizing chaperone, facilitating the correct processing, trafficking, and functional organization of PMEL fibrils, which are essential for melanin polymerization and deposition [3] [6]. This interaction positions MART-1 as a central player in melanocyte differentiation and pigment production.

Expression of MART-1 is almost exclusively restricted to cells of melanocytic lineage. While present in normal melanocytes and benign nevi, MART-1 demonstrates remarkably consistent expression in malignant melanoma cells, with immunohistochemical studies revealing positivity in over 90% of primary and metastatic lesions [6] [9]. This lineage-restricted expression pattern, maintained even during malignant transformation, underpins its significance as both a diagnostic biomarker and a prime target for immunotherapy. The regulation of MLANA expression is predominantly governed by the microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte development and function. MITF binds directly to conserved E-box promoter sequences (CACGTG and CACATG) within the MLANA gene, driving its transcription and thereby linking MART-1 protein levels directly to MITF activity [3] [9]. Consequently, MITF expression levels in melanoma tumors strongly correlate with MART-1 expression, integrating this antigen into a core transcriptional pathway central to melanocyte biology and melanoma pathology.

Table 1: Core Characteristics of the MART-1 Protein

CharacteristicDetail
Gene SymbolMLANA
Chromosomal Location9p24.1
Protein Length118 amino acids
Cellular LocalizationMelanosome membrane (transmembrane protein)
Primary FunctionMelanosome biogenesis and stabilization of PMEL/gp100 fibrils
Key Interacting ProteinPMEL/gp100 (SILV)
Regulatory Transcription FactorMicrophthalmia-associated transcription factor (MITF)
Expression PatternMelanocytic lineage (normal melanocytes, retinal pigment epithelium, melanoma)

Historical Identification of MART-1(51-73) as an Immunogenic Epitope

The discovery of MART-1(51-73) as a potent immunogenic epitope emerged from concerted efforts to identify melanoma-specific targets for CD4+ T cell-mediated immunity. While the immunodominant HLA-A*0201-restricted MART-1(26-35) epitope for CD8+ cytotoxic T lymphocytes (CTLs) was identified earlier, researchers recognized the critical need for CD4+ T helper (Th) cell epitopes to generate robust and sustained anti-tumor immune responses. In 2000, a seminal study directly identified the MART-1(51-73) peptide region as an epitope presented by HLA-DR4 (a common MHC class II allele) and recognized by CD4+ T cells derived from melanoma patients [1].

This discovery employed a systematic approach: Autologous dendritic cells (DCs) from HLA-DR4-positive donors—both healthy individuals and melanoma patients—were pulsed with overlapping synthetic peptides spanning the MART-1 protein. Subsequent in vitro co-culture with CD4+ T cells demonstrated that the peptide encompassing residues 51 to 73 (RNGYRALMDKSLHVGTQCALTRR) consistently induced significant T-cell proliferation and activation. Functional assays proved the biological relevance of this response. CD4+ T cells specifically reacted to MART-1(51-73) pulsed onto T2.DR4 cells (engineered antigen-presenting cells expressing HLA-DR4) and, crucially, lysed HLA-DR4-positive melanoma cell lines naturally expressing the full-length MART-1 protein [1]. This confirmed that the epitope was naturally processed and presented by melanoma cells from the endogenous protein.

Further immunological characterization revealed that responding CD4+ T cells produced high levels of interferon-gamma (IFN-γ), indicative of a Th1-type immune response associated with anti-tumor activity. Notably, the study observed a frequent co-existence of CD4+ T cells reactive to MART-1(51-73) and CD8+ T cells specific for the MART-1(27-35) epitope in the peripheral blood of HLA-A2+/DR4+ melanoma patients, suggesting coordinated cellular immunity targeting different facets of the same tumor antigen [1]. Subsequent research refined the epitope mapping within the 51-73 region. A CD8+ T cell clone derived from tumor-infiltrating lymphocytes (TILs) was found to recognize the minimal epitope MART-1(51-61) (RNGYRALMDKS) presented by HLA-Cw*0701, demonstrating that this region contains overlapping epitopes recognizable by both CD4+ and CD8+ T cells when presented by different HLA class I and class II molecules [5]. This significantly broadened the potential patient population that could respond to vaccines or therapies targeting this antigenic region.

Table 2: Immunological Characteristics of the MART-1(51-73) Epitope

PropertyCharacteristic
Peptide Sequence51-RNGYRALMDKSLHVGTQCALTRR-73
Minimal CD8+ Epitope51-RNGYRALMDKS-61 (HLA-Cw*0701 restricted) [5]
Presenting MHC MoleculeHLA-DR4 (DRB10401) [1]; HLA-Cw0701 [5]; HLA-DQ5 [3]
Responding T CellsCD4+ T helper cells (Th1) [1]; CD8+ Cytotoxic T Lymphocytes [5]
Key Functional ResponseT cell proliferation, IFN-γ production, lysis of peptide-pulsed targets and HLA-matched melanoma cells [1]
Co-occurring ImmunityFrequently coexists with anti-MART-1(27-35) CD8+ T cells in patient blood [1]

Role in Melanocyte Differentiation and Melanoma Pathogenesis

MART-1's role extends far beyond merely serving as an immunological target; it is intrinsically involved in melanocyte biology and the pathogenesis of melanoma. As a critical component of the melanosome maturation machinery, MART-1 is indispensable for melanin synthesis. Its function as a stabilizer of PMEL fibrils ensures the proper structural formation of the melanosomal matrix upon which melanin is deposited [3] [6]. Consequently, loss of MART-1 function disrupts melanosome morphology and pigmentation, directly linking its expression to the differentiated state of the melanocyte. This functional role underpins why MART-1 is classified as a differentiation antigen – it is expressed in normal melanocytes and retained in tumors derived from these cells.

The expression of MART-1 in melanoma is tightly coupled to the activity of MITF, the master transcriptional regulator of melanocyte identity and a critical oncogene in a significant subset of melanomas. MITF directly binds to the promoter region of the MLANA gene, activating its transcription [3] [9]. This regulatory relationship places MART-1 within a core transcriptional network alongside other MITF target genes crucial for melanocyte function and melanoma progression, including TYR (tyrosinase), TYRP1 (tyrosinase-related protein 1), DCT (DOPAchrome tautomerase), and SILV/PMEL (gp100). Consequently, MART-1 expression serves as a reliable biomarker for melanocytic lineage and MITF activity. Immunohistochemically, antibodies like A103 against MART-1 are routinely used in pathology, demonstrating high sensitivity (71-88%) and specificity (81-98%) for diagnosing melanoma, particularly when combined with other markers like HMB-45 (anti-gp100) and MITF [6] [9].

Within melanoma pathogenesis, MART-1 expression is not merely a passive marker but can be dynamically influenced by oncogenic pathways and the tumor microenvironment. While commonly expressed, its levels can vary significantly between tumors and even within different regions of the same tumor. This heterogeneity can reflect underlying genetic alterations. For instance, melanomas with activating mutations in the MAPK pathway (e.g., BRAF V600E) often maintain MITF and MART-1 expression, particularly those with low cumulative sun damage (CSD) [9]. In contrast, melanomas associated with high CSD or specific driver mutations like NF1 loss may show more variable MITF/MART-1 expression patterns. Furthermore, inflammatory cytokines such as interferon-gamma (IFN-γ), prevalent in the tumor microenvironment, can upregulate MHC class II expression on melanoma cells, potentially enhancing the visibility of the MART-1(51-73) epitope to CD4+ T cells [5]. However, chronic immune pressure can also select for tumor cell variants with downregulated antigen presentation machinery or even loss of MART-1 expression, representing a mechanism of immune escape. The presence of MART-1-specific T cells, particularly those recognizing the 51-73 region, is thus a double-edged sword: a potential mediator of tumor control and a selective pressure driving immune evasion.

Table 3: MART-1 in Melanocyte Differentiation and Melanoma Pathogenesis

AspectRole of MART-1Clinical/Pathological Correlation
Melanocyte FunctionEssential chaperone for PMEL/gp100; critical for melanosome maturation and melanin polymerization [3] [6]Disruption leads to pigmentation defects
Transcriptional RegulationDirect target of MITF; expression coregulated with tyrosinase, TYRP1, DCT, PMEL/gp100 [3] [9]MART-1 IHC serves as a surrogate marker for MITF activity in tumors
Diagnostic BiomarkerLineage-restricted expression in melanocytic cells (normal and neoplastic) [6] [9]High sensitivity (71-88%) and specificity (81-98%) for melanoma diagnosis [6]
Heterogeneity in MelanomaExpression influenced by MITF levels, oncogenic drivers (e.g., BRAF status), and tumor microenvironment [9]Variable staining intensity; loss associated with dedifferentiation
Immune MicroenvironmentSource of immunogenic epitopes (e.g., 51-73); IFN-γ can enhance MHC-II presentation [1] [5]Target for T cells; pressure for antigen-loss variants in progressive disease

Table 4: Key Genes in Melanoma Pathogenesis Influencing MART-1 Biology

GeneMutation Frequency in CMFunctional RoleImpact on MART-1/Pathway
MITF~15% (Amplification) [9]Master regulator of melanocyte differentiation; transcription factorDirectly activates MLANA (MART-1) transcription [3] [9]
BRAF37-60% (V600E/K/D/R) [9]Serine/threonine kinase in MAPK pathwayHyperactivation can modulate MITF activity, indirectly affecting MART-1
NRAS15-30% (Q61R/K) [9]GTPase in MAPK/PI3K pathwaysMutually exclusive with BRAF; signals via MAPK to MITF
NF110-15% [9]Negative regulator of RAS (GAP activity)Loss leads to RAS/MAPK hyperactivation, modulating MITF
CDKN2A~40% familial; somatic common [9]Encodes p16INK4a (cell cycle inhibitor)Loss removes cell cycle brake; indirect link to differentiation
TERTpCommon in advanced disease [9]Promoter mutations increase telomerase expressionAssociated with progression; potential indirect effect on antigen stability

Properties

Product Name

MART-1(51-73)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.